1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
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Overview
Description
1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a heterocyclic compound that features both pyrazole and azetidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its versatility and biological activity, combined with the azetidine ring, makes this compound a valuable target for research and development.
Preparation Methods
The synthesis of 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the azetidine moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Cyclization: The presence of both pyrazole and azetidine rings allows for potential cyclization reactions under appropriate conditions, leading to the formation of more complex heterocyclic structures
Scientific Research Applications
1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound features a pyrazole ring but lacks the azetidine moiety, making it less versatile in terms of biological activity.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound includes a piperazine ring instead of an azetidine ring, which may alter its binding properties and biological activity.
Imidazole-containing compounds: These compounds share some structural similarities with pyrazoles but differ in their nitrogen atom arrangement, leading to different reactivity and biological properties .
Properties
IUPAC Name |
1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8(13)11-5-9(6-11)7-12-4-2-3-10-12/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVSBKPYDBLEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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